

# Application Notes and Protocols: Measuring TGR5 Inhibition by SBI-115 Using Western Blot

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor for bile acids that plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[1][2] Upon activation by agonists, TGR5 couples to the Gαs protein, stimulating adenylyl cyclase to produce cyclic AMP (cAMP).[1][2][3] This increase in intracellular cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets such as the cAMP response element-binding protein (CREB).[1][3] The modulation of the TGR5 signaling pathway is a promising therapeutic strategy for metabolic diseases and certain types of cancer.[4][5]

**SBI-115** is a potent and selective antagonist of TGR5.[5][6] It is a valuable tool for studying the physiological functions of TGR5 and for evaluating the therapeutic potential of TGR5 inhibition. **SBI-115** has been shown to decrease intracellular cAMP levels and inhibit the proliferation of various cell types in a TGR5-dependent manner.[7][8] This document provides a detailed protocol for measuring the inhibitory effect of **SBI-115** on TGR5 activation using Western blotting to detect changes in the phosphorylation of a key downstream effector, CREB. A study has also shown that treatment with **SBI-115** can lead to a decrease in the total protein level of TGR5.[4]

# Signaling Pathway and Experimental Logic



The following diagram illustrates the TGR5 signaling pathway and the mechanism of inhibition by **SBI-115**. Activation of TGR5 by an agonist leads to the phosphorylation of CREB. **SBI-115** competitively binds to TGR5, preventing agonist-induced activation and subsequent CREB phosphorylation.



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Caption: TGR5 signaling pathway and SBI-115 inhibition.

# Experimental Protocol: Western Blot for TGR5 Inhibition

This protocol describes the treatment of a suitable cell line expressing TGR5 with a TGR5 agonist in the presence and absence of **SBI-115**, followed by Western blot analysis of phosphorylated CREB (p-CREB) and total TGR5 levels.

## **Materials and Reagents**

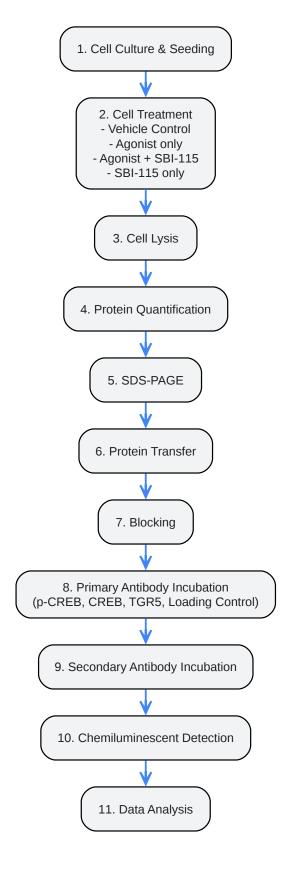
- Cell Line: A cell line endogenously expressing TGR5 (e.g., PANC-1, BXPC3, or cholangiocytes).[4]
- Cell Culture Medium: As recommended for the chosen cell line.
- TGR5 Agonist: e.g., Taurolithocholic acid (TLCA) or INT-777.[8][9]
- TGR5 Antagonist: SBI-115.
- Phosphate-Buffered Saline (PBS)
- Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.



- BCA Protein Assay Kit
- Laemmli Sample Buffer (4X)
- Primary Antibodies:
  - o Rabbit anti-phospho-CREB (Ser133) antibody
  - Rabbit anti-CREB antibody
  - Rabbit anti-TGR5 antibody[10][11]
  - Mouse anti-β-actin or anti-GAPDH antibody (loading control)
- · Secondary Antibodies:
  - HRP-conjugated goat anti-rabbit IgG
  - HRP-conjugated goat anti-mouse IgG
- Chemiluminescent Substrate
- SDS-PAGE Gels
- PVDF or Nitrocellulose Membranes
- Transfer Buffer
- TBST (Tris-Buffered Saline with 0.1% Tween-20)
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

# **Experimental Workflow**





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Caption: Western blot experimental workflow.



## **Step-by-Step Procedure**

- · Cell Culture and Seeding:
  - Culture cells in the appropriate medium until they reach 70-80% confluency.
  - Seed the cells into 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
- · Cell Treatment:
  - Prepare stock solutions of the TGR5 agonist and SBI-115 in a suitable solvent (e.g., DMSO). Note that SBI-115 is soluble in DMSO at 68 mg/mL (199.54 mM).[12]
  - The following treatment groups are recommended:
    - Vehicle Control: Treat cells with the same concentration of solvent used for the agonist and SBI-115.
    - Agonist Only: Treat cells with an effective concentration of the TGR5 agonist (e.g., 10-20 μM TLCA).
    - Agonist + SBI-115: Pre-treat cells with SBI-115 (e.g., 5-200 μM, depending on the cell line) for 1-24 hours, followed by co-treatment with the TGR5 agonist for the indicated time. [4][9][12]
    - **SBI-115** Only: Treat cells with the same concentration of **SBI-115** as in the co-treatment group.
  - Incubate the cells for the desired treatment duration. A time-course experiment may be necessary to determine the optimal time point for observing changes in CREB phosphorylation.
- Cell Lysis:
  - After treatment, wash the cells twice with ice-cold PBS.
  - Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.



- Incubate the lysates on ice for 30 minutes, vortexing occasionally.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant (protein lysate) to a new pre-chilled tube.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
  - Normalize the protein concentration of all samples with lysis buffer.
  - Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
  - Boil the samples at 95-100°C for 5 minutes.
  - Load equal amounts of protein (e.g., 20-30 μg) per lane onto an SDS-PAGE gel. Include a protein ladder.
  - Run the gel at an appropriate voltage until the dye front reaches the bottom.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
- Blocking:
  - Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
- Antibody Incubation:
  - Incubate the membrane with the primary antibodies (anti-p-CREB, anti-CREB, anti-TGR5, and anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation. It is recommended to probe for the phosphorylated protein first on one



membrane, and the total protein and loading control on separate membranes or after stripping the first membrane.

- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Chemiluminescent Detection:
  - Prepare the chemiluminescent substrate according to the manufacturer's instructions.
  - Incubate the membrane with the substrate for the recommended time.
  - Capture the chemiluminescent signal using an imaging system.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the p-CREB band intensity to the total CREB band intensity.
  - $\circ$  Normalize the TGR5 and normalized p-CREB/CREB values to the loading control ( $\beta$ -actin or GAPDH).
  - Compare the normalized values between the different treatment groups.

#### **Data Presentation**

The quantitative data obtained from the Western blot analysis can be summarized in the following table. The values represent the fold change relative to the vehicle control.



Treatment Group	Normalized p-CREB / Total CREB (Fold Change)	Normalized TGR5 / Loading Control (Fold Change)
Vehicle Control	1.0	1.0
Agonist Only	3.5 ± 0.4	1.1 ± 0.1
Agonist + SBI-115	1.2 ± 0.2	0.6 ± 0.1
SBI-115 Only	0.9 ± 0.1	0.7 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

# **Expected Results**

- Agonist Only: A significant increase in the ratio of p-CREB to total CREB compared to the vehicle control, indicating TGR5 activation.
- Agonist + SBI-115: A significant reduction in the agonist-induced increase in the p-CREB/total CREB ratio, demonstrating the inhibitory effect of SBI-115.
- TGR5 Protein Levels: Treatment with **SBI-115** may lead to a decrease in the total TGR5 protein levels, as has been previously reported.[4]

## Conclusion

This Western blot protocol provides a reliable method for assessing the inhibitory activity of **SBI-115** on TGR5 signaling. By measuring the phosphorylation status of the downstream effector CREB and the total TGR5 protein levels, researchers can effectively quantify the antagonistic properties of **SBI-115** and similar compounds, aiding in the research and development of novel TGR5-targeted therapeutics.

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